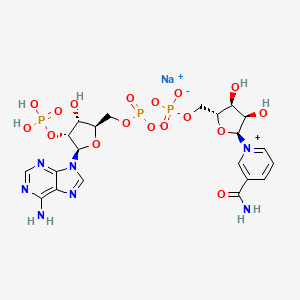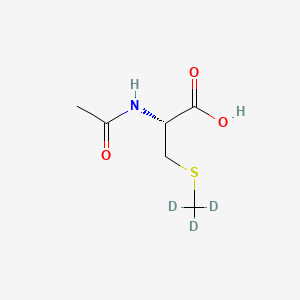
2-Nitrotoluene-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrotoluene-d7 is a deuterated form of 2-Nitrotoluene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in nuclear magnetic resonance spectroscopy (NMR) as an internal standard . The molecular formula of this compound is C7D7NO2, and it has a molecular weight of 144.18 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrotoluene-d7 typically involves the nitration of toluene-d8. The process begins with the preparation of nitrating acid by mixing concentrated sulfuric acid and nitric acid under controlled temperature conditions. The nitrating acid is then added dropwise to toluene-d8, maintaining the reaction temperature below 5°C to avoid the formation of nitrous gases . The reaction mixture is then allowed to warm up slowly to room temperature, followed by purification steps such as extraction, recrystallization, and distillation to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safe and efficient nitration of toluene-d8. The product is then purified using industrial-scale separation techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
2-Nitrotoluene-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzoic acid derivatives.
Reduction: Reduction of this compound leads to the formation of 2-amino-toluene-d7.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: 2-Amino-toluene-d7.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学的研究の応用
2-Nitrotoluene-d7 is extensively used in scientific research due to its unique properties:
作用機序
The mechanism of action of 2-Nitrotoluene-d7 involves its role as a deuterated internal standard in NMR spectroscopy. The deuterium atoms provide distinct signals that help in the accurate quantification and analysis of other compounds in a mixture. In biological systems, the presence of deuterium can influence reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .
類似化合物との比較
Similar Compounds
2-Nitrotoluene: The non-deuterated form, used similarly in chemical synthesis and research.
4-Nitrotoluene: Another isomer with similar applications but different reactivity and physical properties.
2,4-Dinitrotoluene: A compound with two nitro groups, used in the production of explosives and dyes.
Uniqueness
2-Nitrotoluene-d7 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The deuterium atoms provide distinct spectral features that are not present in non-deuterated compounds, allowing for more precise and detailed analysis .
特性
IUPAC Name |
1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZTCDQAHEYBI-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662155 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-04-7 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

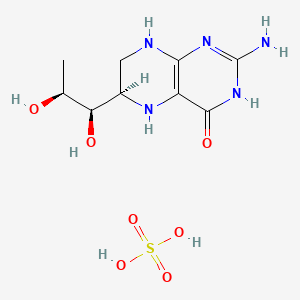
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
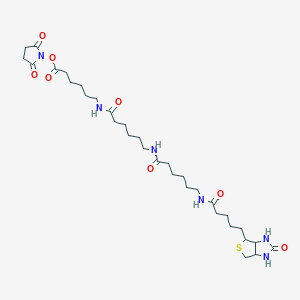

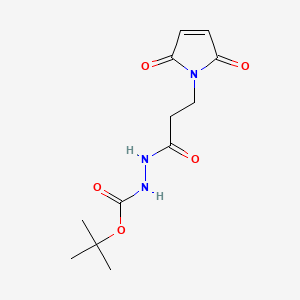
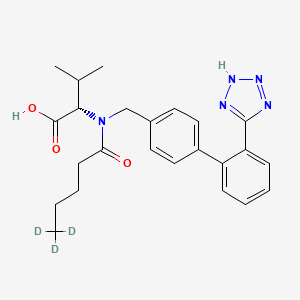

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)
